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Barium hexafluorogermanate

Cat. No.: B1164906
CAS No.: 60897-63-4
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Description

Overview of Complex Fluorides in Materials Science

Complex fluorides represent a significant class of materials in science and technology, with applications spanning a multitude of fields. These compounds are characterized by their intricate crystal structures and the presence of fluorine, a highly electronegative element. This unique composition gives rise to a range of desirable properties, including wide band gaps, low phonon energies, and excellent thermal stability. In materials science, these attributes make complex fluorides highly sought after for various advanced applications. rsc.org

Fluoride-based materials are particularly promising for optical applications. rsc.org Their utility extends to solid-state lasers, light-emitting diodes (LEDs), and optical storage. rsc.org The low phonon energy of fluoride (B91410) lattices minimizes non-radiative decay, enhancing the efficiency of luminescent processes. Furthermore, their wide band-gap nature makes them suitable as host materials for various dopant ions, enabling the tuning of their optical properties for specific functions. rsc.org The versatility of complex fluorides is also evident in their use as insulators, buffer layers in semiconductor structures, and even as components in advanced battery technologies. rsc.org

Historical Context and Early Investigations of Hexafluorogermanates

The study of hexafluorogermanates is part of the broader exploration of fluorine chemistry and complex salts. Early investigations into complex fluorides, such as potassium and ammonium (B1175870) hexafluorogermanate, laid the groundwork for understanding their structures. acs.org Research dating back to the mid-20th century focused on elucidating the crystal structures and fundamental properties of these compounds. acs.org

Initial studies often involved synthesis from aqueous solutions, reacting germanium dioxide with hydrofluoric acid and a corresponding metal salt. wikipedia.orgcdnsciencepub.com These early efforts were crucial in establishing the existence and basic chemical behavior of hexafluorogermanate anions ([GeF6]2-) in solution and as solid-state materials. cdnsciencepub.com Techniques such as solvent extraction and solubility measurements were employed to investigate the formation of fluorogermanium species in various acidic environments. cdnsciencepub.com These foundational studies provided the essential knowledge base for subsequent, more detailed investigations into the physical and chemical properties of specific hexafluorogermanate compounds like barium hexafluorogermanate.

Significance of this compound in Advanced Materials Research

This compound (BaGeF6) has emerged as a compound of considerable interest in advanced materials research due to its unique combination of properties. samaterials.com It is recognized for its applications in optics, fluorescent materials, and ceramics. samaterials.com The compound's ability to serve as a host for various dopant ions, particularly rare-earth and transition metals, has opened up new avenues for the development of advanced phosphors and luminescent materials. nih.govrsc.orgacs.org

One of the most significant applications of BaGeF6 is in the field of solid-state lighting. When doped with manganese(IV) (Mn4+), it functions as an efficient red phosphor. rsc.orgacs.org This is particularly important for creating warm-white LEDs with high color rendering indices, an area where suitable red-emitting phosphors are in high demand. rsc.orgacs.org Furthermore, research into rare-earth-doped BaGeF6 nanowires has demonstrated their potential in applications requiring fast luminescence decay times, such as scintillators for high-energy radiation detection. rsc.orgresearchgate.net The synthesis of BaGeF6 in various morphologies, including nanowires, further enhances its potential applicability in nanoscale devices. nih.gov

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound is multifaceted, with research efforts focused on several key areas. A primary objective is the synthesis and characterization of BaGeF6 with controlled morphologies and compositions. Researchers have explored various synthesis methods, including solvothermal and hydrothermal routes, to produce high-quality crystalline materials, from powders to nanowires. nih.govrsc.org

A significant portion of the research is dedicated to understanding and optimizing the luminescent properties of doped BaGeF6. This includes investigating the effects of different dopant ions (such as Ce3+, Tb3+, Sm3+, and Mn4+), their concentrations, and the synthesis conditions on the photoluminescent and cathodoluminescent emissions. nih.govrsc.orgacs.org The goal is to tailor the material's optical properties for specific applications, such as developing highly efficient phosphors for LEDs or fast scintillators for radiation detection. rsc.orgrsc.org

Furthermore, detailed structural and spectroscopic studies are conducted to elucidate the fundamental properties of BaGeF6. Techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and various forms of spectroscopy are employed to characterize the crystal structure, morphology, and electronic and vibrational properties of the material. nih.govrsc.org Understanding the thermal stability of the compound is also a key objective, as it determines its suitability for high-temperature applications. rsc.orgwikipedia.org

Interactive Data Table: Properties of this compound

PropertyValue
Chemical FormulaBaGeF6 wikipedia.org
Molar Mass323.947 g/mol wikipedia.org
AppearanceWhite crystals wikipedia.org
Density4.56 g/cm³ wikipedia.org
Melting Point665 °C samaterials.com
Crystal SystemTrigonal materialsproject.org
Space GroupR-3m materialsproject.org

Synthesis and Decomposition

This compound can be synthesized by reacting germanium dioxide with hydrofluoric acid, followed by the addition of a barium salt solution, such as barium chloride. wikipedia.org

Upon heating to approximately 700 °C, the compound undergoes thermal decomposition, yielding barium fluoride and germanium tetrafluoride gas. wikipedia.org

Chemical Equation for Decomposition:

BaGeF₆ → BaF₂ + GeF₄↑ wikipedia.org

Properties

CAS No.

60897-63-4

Molecular Formula

H2-O4-S.Zn

Synonyms

BaGeF6, Germanate(2-) hexafluoro barium

Origin of Product

United States

Synthetic Routes and Growth Methodologies for Barium Hexafluorogermanate

Single Crystal Growth Techniques

The formation of high-quality single crystals is crucial for elucidating the fundamental properties of materials and for their application in various technologies. For Barium Hexafluorogermanate, several methods can be employed to achieve crystalline structures, ranging from nanoscale wires to bulk crystals.

Hydrothermal and solvothermal synthesis are widely utilized methods for producing crystalline BaGeF₆, particularly for doped nanomaterials and phosphors. rsc.orgresearchgate.netrsc.org These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. aps.org

For instance, Mn⁴⁺-doped BaGeF₆ red phosphors have been successfully synthesized via a hydrothermal route by reacting BaCO₃, GeO₂, and KMnO₄ in a hydrofluoric acid (HF) solution at 180°C for 8 hours. ntu.edu.twrsc.org Similarly, a solvothermal method has been employed to produce BaGeF₆ nanowires co-doped with rare-earth ions like Ce³⁺, Tb³⁺, and Sm³⁺. researchgate.netrsc.org This process yields crystalline nanowires with a uniform morphology and size distribution. researchgate.netrsc.org The key principle of this method is the increased solubility of reactants and the controlled precipitation of the product from a supersaturated solution, which is achieved by carefully managing parameters like temperature, pressure, and reaction time. acadpubl.eumdpi.com

Solution evaporation is a traditional and technically simple method for growing single crystals. acadpubl.eu The fundamental principle involves dissolving the solute in a suitable solvent to create a saturated or near-saturated solution. mit.eduresearchgate.net Subsequently, the solvent is allowed to evaporate slowly and freely into the atmosphere. acadpubl.eu As the solvent evaporates, the concentration of the solute increases, leading to a state of supersaturation, from which crystals begin to nucleate and grow. mit.eduresearchgate.net

The rate of evaporation is a critical parameter that can be controlled by adjusting the aperture of the container or by placing the setup in a temperature-controlled environment to slow the process, which often leads to higher quality crystals. ufl.eduunifr.ch While this technique is widely applicable for a variety of inorganic and organic compounds, the available scientific literature on BaGeF₆ predominantly focuses on hydrothermal and co-precipitation methods for the synthesis of luminescent materials. acadpubl.eumit.eduresearchgate.netufl.eduunifr.ch

Doping Strategies and Precursor Control

Doping BaGeF₆ with specific ions is a key strategy to impart and control its optical and luminescent properties. The choice of dopant, its concentration, and the use of co-dopants allow for the precise tailoring of the material's characteristics.

The incorporation of dopant ions into the BaGeF₆ host lattice occurs via substitution at specific crystallographic sites. The site occupied depends largely on the ionic radius and charge of the dopant ion relative to the host cations (Ba²⁺ and Ge⁴⁺).

Ce³⁺, Tb³⁺, Sm³⁺ : These trivalent rare-earth ions (RE³⁺) typically substitute for the divalent Barium (Ba²⁺) ions in the BaGeF₆ lattice. researchgate.net This substitution creates a charge imbalance that is often compensated for by the formation of vacancies or other crystal defects. The Ba²⁺ site provides a suitable environment for these rare-earth ions to act as luminescent centers. researchgate.netscispace.com

Mn⁴⁺ : In contrast to the rare-earth ions, the tetravalent Manganese (Mn⁴⁺) ion occupies the parity-forbidden transition site of the Germanium (Ge⁴⁺) ion. researchgate.net This specific site occupancy within the [GeF₆]²⁻ octahedra (or more accurately, the [MnF₆]²⁻ octahedra after substitution) is crucial for the characteristic sharp, red luminescence of Mn⁴⁺-doped BaGeF₆ phosphors. ntu.edu.twresearchgate.net

Eu²⁺ : While literature specifically detailing Eu²⁺ doping in BaGeF₆ is limited, its behavior in similar fluoride (B91410) and aluminate hosts is well-documented. researchgate.netrsc.orgd-nb.infomdpi.com Divalent Europium (Eu²⁺) is expected to substitute for the Ba²⁺ ion due to their identical charge and similar ionic radii. In many host lattices, Eu²⁺ doping results in a broad emission band, the color of which is highly sensitive to the crystal field environment. rsc.orgd-nb.info

The concentration of the dopant is a critical factor that directly influences the luminescent intensity of the material. It is primarily controlled by adjusting the stoichiometry of the precursor materials during the synthesis process. mdpi.com For any given dopant-host system, there exists an optimal concentration at which the emission intensity is maximized.

Beyond this optimal point, the luminescence intensity begins to decrease due to a phenomenon known as concentration quenching . rsc.orghkbu.edu.hknih.gov This quenching occurs because at high concentrations, the average distance between dopant ions becomes short enough for non-radiative energy transfer to occur between them, leading to a loss of energy that would otherwise be emitted as light. rsc.orgnih.gov For example, in BaGeF₆ co-doped with 1 mol% Ce³⁺, the emission from Tb³⁺ ions was found to be most intense at a Tb³⁺ concentration of 15 mol%. rsc.org At concentrations above this, such as 30 mol%, the emission intensity dropped due to Tb³⁺-Tb³⁺ internal concentration quenching. rsc.org

The table below summarizes findings on optimal dopant concentrations in BaGeF₆ and other host materials from various studies.

Host MaterialDopant(s)Optimal ConcentrationObserved Phenomenon
BaGeF₆Ce³⁺, Tb³⁺15 mol% Tb³⁺ (with 1 mol% Ce³⁺)Maximum green emission intensity from Tb³⁺. rsc.org
BaGeF₆Ce³⁺, Tb³⁺>15 mol% Tb³⁺Concentration quenching leads to decreased emission intensity. rsc.org
Na₃FeF₆Tb³⁺18 mol%Maximum luminescence intensity. nih.gov
CaAl₂O₄Eu²⁺, Nd³⁺0.5% Eu²⁺, 1% Nd³⁺Brightest persistent luminescence. mdpi.com

This table is based on data from scientific literature and is intended for illustrative purposes.

Codoping involves introducing two or more different types of dopant ions into the host lattice to achieve properties that are not possible with single dopants. A primary application of codoping in phosphors is to enable or enhance luminescence through energy transfer. lmpv.nlaps.orgsemanticscholar.org

In the BaGeF₆ system, codoping with Ce³⁺ and Tb³⁺, or with Ce³⁺, Tb³⁺, and Sm³⁺, is a prime example of this strategy. researchgate.netrsc.org

Sensitizer-Activator Model : In this model, one ion (the sensitizer) absorbs the excitation energy and then transfers it non-radiatively to a second ion (the activator), which then luminesces. Ce³⁺ is an effective sensitizer (B1316253) due to its broad and strong absorption bands. scispace.com

Ce³⁺ → Tb³⁺/Sm³⁺ Energy Transfer : When BaGeF₆ is codoped with Ce³⁺ and Tb³⁺, the Ce³⁺ ions absorb UV excitation energy and efficiently transfer it to the Tb³⁺ ions. researchgate.net This energy transfer results in the characteristic sharp green emission from Tb³⁺. rsc.org Similarly, by including Sm³⁺ in a tri-doped system, energy can be transferred from Ce³⁺ through Tb³⁺ to Sm³⁺, resulting in visible luminescence in the green and orange-red regions of the spectrum. researchgate.netrsc.orgsemanticscholar.org The efficiency of this energy transfer in Ce³⁺ and Tb³⁺ codoped BaGeF₆ nanowires has been calculated to be over 80%. rsc.org This approach allows for the tuning of the final emission color by adjusting the relative concentrations of the co-dopants. rsc.org

Crystallographic and Microstructural Characterization of Barium Hexafluorogermanate

Crystal Structure Determination

The determination of the crystal structure of Barium Hexafluorogermanate is accomplished through several key analytical techniques. Each method offers unique insights, and their combined application provides a robust and detailed structural model.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a primary and powerful tool for the characterization of crystalline materials like this compound. wikipedia.orgbnpengage.comrjleegroup.com By analyzing the angles and intensities of X-rays scattered by the crystal lattice, detailed information about the material's structure can be obtained.

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases. bnpengage.com In the analysis of this compound, PXRD is used to confirm the formation of the desired compound and to ensure the absence of impurity phases. The resulting diffraction pattern serves as a unique "fingerprint" for the material.

Research on this compound nanowires has utilized PXRD to confirm their crystalline nature. The diffraction peaks observed in the experimental patterns were indexed and found to be in good agreement with the Joint Committee on Powder Diffraction Standards (JCPDS) data file no. 074-0924 for BaGeF₆. rsc.orgresearchgate.netscispace.com This matching confirms the successful synthesis of the rhombohedral phase of this compound. rsc.orgresearchgate.netscispace.com The sharpness and well-defined nature of the diffraction peaks are indicative of a well-crystallized material. researchgate.netscispace.com

Table 1: Representative Powder X-ray Diffraction Data for this compound | 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) | | :--- | :--- | :--- | :--- | | Data sourced from JCPDS Card No. 074-0924 | | 22.58 | 3.93 | 40 | (100) | | 32.14 | 2.78 | 100 | (101) | | 39.58 | 2.27 | 25 | (110) | | 45.92 | 1.97 | 35 | (200) | | 51.54 | 1.77 | 30 | (112) | | 56.69 | 1.62 | 15 | (202) | | 61.49 | 1.51 | 20 | (211) |

While specific studies detailing a full Rietveld refinement for bulk this compound are not prevalent in the reviewed literature, this method is a standard and powerful technique for extracting detailed structural parameters from powder diffraction data. The Rietveld method involves a least-squares approach to refine a theoretical diffraction profile against the measured experimental data until the best possible fit is achieved. wikipedia.org

For a compound like this compound, a Rietveld refinement would typically be used to determine or refine the following parameters:

Lattice parameters: Precise values for the unit cell dimensions.

Atomic coordinates: The fractional positions of Barium, Germanium, and Fluorine atoms within the unit cell.

Site occupancy factors: To determine if there is any atomic substitution or vacancies.

Isotropic and anisotropic displacement parameters: To model the thermal vibrations of the atoms.

Profile parameters: Factors related to the instrument and sample that affect peak shape and width.

The quality of the refinement is typically assessed by numerical indicators such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²) parameter. A successful refinement provides a highly accurate model of the crystal structure.

Single Crystal X-ray Diffraction for Precise Structural Elucidation

For the most precise determination of a crystal structure, single-crystal X-ray diffraction is the definitive method. This technique requires a small, high-quality single crystal of the material. By measuring the diffraction pattern from a single crystal, it is possible to unambiguously determine the space group and obtain highly accurate atomic coordinates, bond lengths, and bond angles.

Although a detailed single-crystal X-ray diffraction study for this compound is not available in the surveyed literature, such an analysis would be invaluable. It would provide a definitive structural model, including the precise positions of the fluorine atoms around the germanium, and would allow for the detailed analysis of the coordination environments of both the barium and germanium ions. The resulting data would include a comprehensive list of atomic coordinates and anisotropic displacement parameters.

Unit Cell Parameters and Symmetry Analysis

Based on X-ray diffraction data, this compound has been identified to crystallize in a rhombohedral structure. researchgate.netscispace.com This structure is characterized by a cesium chloride-like arrangement of Ba²⁺ cations and the octahedrally coordinated [GeF₆]²⁻ anions. scispace.com

The analysis of the diffraction data confirms that the crystal structure of this compound belongs to the trigonal crystal system with the space group R-3m. scispace.com This space group imposes specific symmetry constraints on the arrangement of atoms within the unit cell.

The lattice parameters, as derived from JCPDS data file no. 074-0924, provide the dimensions of the unit cell. rsc.orgresearchgate.netscispace.com

Table 2: Unit Cell Parameters and Symmetry of this compound

Parameter Value
Crystal System Trigonal
Space Group R-3m (No. 166)
Lattice Parameter (a) 4.948 Å researchgate.netscispace.com
Rhombohedral Angle (α) 98.245° scispace.com

Rhombohedral Crystal System and Space Group (e.g., R-3m, JCPDS 074-0924)

This compound (BaGeF₆) possesses a rhombohedral crystal structure. nih.gov This crystalline nature is confirmed through X-ray diffraction (XRD) analysis, with diffraction peaks corresponding to the standard JCPDS (Joint Committee on Powder Diffraction Standards) data file number 074-0924. nih.govresearchgate.net The crystal structure is specifically described within the space group R-3m. nih.govresearchgate.net This structure consists of a cesium chloride-like arrangement, with Ba²⁺ cations and octahedrally configured GeF₆²⁻ anions. researchgate.net The rhombohedral angle is approximately 98.245°. nih.govresearchgate.net For the nanowire form of the compound, the lattice parameter has been reported as 4.948 Å. nih.gov XRD patterns of pure BaGeF₆ nanowires show well-defined, sharp peaks, indicating a high degree of crystallinity. nih.govresearchgate.net The most intense peak corresponds to the (110) plane, which suggests that the nanowires preferentially grow along the scispace.com direction with {110} surfaces exposed. nih.gov

Table 1: Crystallographic Data for this compound
ParameterValueReference
Crystal SystemRhombohedral nih.gov
Space GroupR-3m nih.govresearchgate.net
JCPDS File No.074-0924 nih.govresearchgate.net
Lattice Parameter (a)4.948 Å nih.gov
Rhombohedral Angle~98.245° nih.govresearchgate.net

Coordination Environment of Barium and Germanium Centers

Within the BaGeF₆ crystal lattice, the barium and germanium ions exhibit distinct coordination environments. researchgate.net The Barium (Ba²⁺) ion is surrounded by twelve fluorine (F⁻) ions, making its coordination number 12. nih.gov These fluorine ions are positioned nearly equidistantly from the central barium cation. nih.govresearchgate.net The Germanium (Ge⁴⁺) ions are located at the center of an octahedron formed by six fluoride (B91410) ions. nih.gov This results in a six-fold coordination for the germanium centers. nih.govresearchgate.net

Microstructural and Morphological Investigations

Scanning Electron Microscopy (SEM) for Surface Morphology and Size Distribution

Scanning Electron Microscopy (SEM) is utilized to examine the surface morphology and dimensions of synthesized this compound. researchgate.netscispace.comrsc.org SEM images of BaGeF₆ prepared via a solvothermal route show the formation of nanowires. researchgate.netscispace.com These nanowires are observed to be long, with a consistent and uniform size and shape. researchgate.netscispace.comrsc.org Low-magnification SEM images indicate that the length of these nanowires is typically in the range of 50 to 100 micrometers (μm). scispace.comrsc.org

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Crystallographic Direction

Transmission Electron Microscopy (TEM) provides further insight into the nanoscale features of BaGeF₆ nanowires. researchgate.netscispace.comrsc.org TEM analysis has been used to measure the diameter of the nanowires, yielding an average diameter of 58 nanometers (nm) with a standard deviation of 12.3 nm. scispace.comrsc.org This gives the nanowires a very high aspect ratio of several hundreds. scispace.comrsc.org High-resolution TEM, in conjunction with diffraction analysis, has identified that the nanowires grow along the scispace.com crystallographic direction. nih.govscispace.com

Table 2: Microstructural and Morphological Data for BaGeF₆ Nanowires
ParameterTechniqueValueReference
MorphologySEM/TEMUniform Nanowires researchgate.netscispace.comrsc.org
LengthSEM50 - 100 µm scispace.comrsc.org
Average DiameterTEM58 nm (± 12.3 nm) scispace.comrsc.org
Growth DirectionTEM/SAD scispace.com nih.govscispace.com

Selected Area Diffraction (SAD) Pattern Analysis

Selected Area Diffraction (SAD), a technique performed within a TEM, is employed to analyze the crystallographic orientation of individual BaGeF₆ nanowires. researchgate.netscispace.com The SAD pattern obtained from a single nanowire confirms its single-crystal nature. scispace.com Analysis of the diffraction spots allows for the determination of the crystallographic direction of the nanowire axis, which has been identified as the scispace.com direction. researchgate.netscispace.com The SAD pattern can also identify specific crystal planes; for instance, at certain orientations, the edge-on surface has been identified as the (210) plane. scispace.com

Nanowire Architectures and One-Dimensional Growth Phenomena of this compound

The investigation into the nanostructured forms of this compound (BaGeF₆) has led to the successful synthesis and characterization of one-dimensional (1D) nanowire architectures. These structures exhibit a high degree of uniformity in both morphology and size distribution, representing a significant advancement in the controlled synthesis of complex fluoride nanomaterials. The primary method employed for the production of these nanowires is a solvothermal route. scispace.comnih.govresearchgate.net

Research findings have demonstrated the one-dimensional growth of a crystalline BaGeF₆ structure. scispace.comnih.govresearchgate.net This is substantiated by X-ray diffraction (XRD) analysis, which confirms the crystalline nature of the nanowires and reveals the absence of any impurity phases. scispace.comnih.govresearchgate.net The solvothermal synthesis method has proven effective in producing these highly uniform, high-aspect-ratio nanostructures. scispace.comnih.gov

Morphological characterization using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provides detailed insights into the dimensions of the BaGeF₆ nanowires. The nanowires are consistently long, with typical lengths observed in the range of 50 to 100 micrometers. scispace.comnih.gov TEM imaging has allowed for precise measurement of the nanowire diameters. Based on a sample of 30 measurements, the average diameter was determined to be 58 nm, with a standard deviation of 12.3 nm. scispace.comnih.gov This results in an aspect ratio of several hundreds, confirming their one-dimensional nature. scispace.comnih.gov

The successful synthesis of these BaGeF₆ nanowires, including those doped with rare-earth ions such as Ce³⁺, Tb³⁺, and Sm³⁺, highlights the potential for tailoring their optical and other physical properties for various applications. scispace.comnih.govresearchgate.net The one-dimensional growth phenomenon is a critical aspect of their synthesis, enabling the formation of these extended, crystalline nanostructures. scispace.comnih.govresearchgate.net

Table 1. Morphological Characteristics of this compound Nanowires

ParameterValueMethod of Measurement
Typical Length50 - 100 µmScanning Electron Microscopy (SEM)
Average Diameter58 nmTransmission Electron Microscopy (TEM)
Standard Deviation of Diameter12.3 nmBased on 30 measurements
Aspect RatioSeveral hundredsCalculated from length and diameter
Synthesis MethodSolvothermal-
Crystallinity ConfirmationCrystalline, no impurity phasesX-ray Diffraction (XRD)

Spectroscopic Characterization of Barium Hexafluorogermanate

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of molecules and crystal lattices. For BaGeF6, this involves analyzing the vibrational modes of the [GeF6]2- octahedral ions and the lattice phonons of the crystal structure.

FTIR spectroscopy on Barium Hexafluorogermanate reveals distinct absorption bands corresponding to the vibrational modes of the hexafluorogermanate anion ([GeF6]2-). Analysis of BaGeF6 nanowires shows a high-intensity peak at 612 cm⁻¹, which is attributed to the stretching vibration of the octahedral [GeF6]2- ions. Other vibrational modes for this anion are observed at 1087 cm⁻¹, 1028 cm⁻¹, and 793 cm⁻¹. Additional peaks, such as those around 3574 cm⁻¹ and 3582 cm⁻¹, are typically attributed to the O-H stretching from adsorbed water molecules on the sample surface.

Wavenumber (cm⁻¹)Assignment
612Stretching of octahedral [GeF6]2-
793Vibrational mode of [GeF6]2-
1028Vibrational mode of [GeF6]2-
1087Vibrational mode of [GeF6]2-
3574 - 3582–OH stretching from adsorbed water

While specific, detailed Raman spectroscopy studies on this compound are not extensively reported in the surveyed literature, this technique is a powerful tool for investigating phonon modes in crystalline solids. In materials with similar crystal structures, Raman spectroscopy is used to identify lattice vibrations and the vibrational modes of polyatomic ions. For a crystal like BaGeF6, Raman scattering would provide information on low-frequency lattice phonons, which involve the collective motions of the Ba2+ cations and [GeF6]2- anions, as well as the internal vibrational modes of the [GeF6]2- octahedra. These measurements are crucial for understanding the lattice dynamics, crystal symmetry, and potential phase transitions within the material.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the electronic structure and transitions within a material. For BaGeF6, photoluminescence studies are particularly insightful, especially when the host lattice is doped with optically active ions.

Photoluminescence studies of both intrinsic and rare-earth-doped BaGeF6 have been conducted to explore its properties as a phosphor and scintillator material. rsc.org

The photoluminescence (PL) and photoluminescence excitation (PLE) spectra reveal the electronic transitions responsible for the material's light-emitting properties.

Intrinsic Emission: In its pure, undoped form, BaGeF6 exhibits several intrinsic emission bands when studied at low temperatures (7 K) under synchrotron radiation. A broad emission band centered at 455 nm is considered to be of excitonic origin. x-mol.net The excitation spectrum for this emission indicates an energy gap width of approximately 10.9 eV for BaGeF6. x-mol.net Additional emission bands, including a distinct peak at 270 nm, are also observed. x-mol.net The PLE spectra for these ultrafast emissions show an onset at 17 eV, linked to transitions from Germanium 4s states, and a prominent peak at 19.4 eV, which corresponds to the ionization of Barium 5p cation states and is related to the excitation threshold of cross-luminescence. x-mol.net

Doped Emission: When doped with rare-earth ions such as Cerium (Ce3+), Terbium (Tb3+), and Samarium (Sm3+), BaGeF6 nanowires exhibit tailored luminescence. rsc.org

Ce3+-doped BaGeF6: The PLE spectrum, monitored for an emission at 336 nm, shows a host absorption peak at 231 nm and other peaks at 254 nm and 280 nm, which arise from the 4f → 5d transitions of the Ce3+ ions. The corresponding PL spectrum displays a broad emission in the UV region under 254 nm excitation.

Co-doped BaGeF6: In systems co-doped with Ce3+, Tb3+, and Sm3+, efficient energy transfer between the ions leads to visible luminescence. Co-doping with Ce3+/Tb3+ results in green emission, while co-doping with Ce3+/Tb3+/Sm3+ produces emissions in the green and red regions when excited by a UV source. rsc.org

MaterialExcitation Wavelength/EnergyEmission Peak(s)Associated Transition / Note
Intrinsic BaGeF610.1 eV455 nmExcitonic origin x-mol.net
Intrinsic BaGeF6>17 eV270 nm, 455 nmUltrafast emission x-mol.net
BaGeF6:Ce3+254 nm, 280 nm336 nm (monitored), broad UV emission4f → 5d of Ce3+
BaGeF6:Ce3+/Tb3+UV SourceGreen regionEnergy transfer from Ce3+ to Tb3+ rsc.org
BaGeF6:Ce3+/Tb3+/Sm3+UV SourceGreen and Red regionsEnergy transfer between ions rsc.org

Time-resolved luminescence spectroscopy provides information on the lifetimes of excited electronic states.

Intrinsic BaGeF6: The intrinsic emission at 455 nm, attributed to excitons, has a long decay time in the microsecond (µs) range. x-mol.net In contrast, other emission bands, including the one at 270 nm, exhibit a primary decay component of approximately 180 picoseconds (ps). x-mol.net

Doped BaGeF6: A remarkable characteristic of rare-earth-doped BaGeF6 nanowires is their extremely fast luminescence decay. The visible emission from these doped nanowires has a decay time on the order of subnanoseconds. rsc.org This is among the shortest decay times recorded for inorganic scintillators, making the material promising for applications requiring fast timing response. rsc.org

MaterialEmissionDecay Time
Intrinsic BaGeF6455 nm (Excitonic)Microseconds (µs) x-mol.net
Intrinsic BaGeF6Ultrafast bands (e.g., 270 nm)~180 picoseconds (ps) x-mol.net
BaGeF6 doped with Rare Earths (Ce3+, Tb3+, Sm3+)Visible luminescenceSubnanoseconds rsc.org

Photoluminescence (PL) Studies

Quantum Efficiency Investigations

Quantum efficiency is a critical metric for assessing the performance of a luminescent material. While specific photoluminescence quantum yield (PLQY) values for this compound are not extensively detailed in the available research, fluoride (B91410) materials are generally recognized for their high quantum efficiency. scispace.comrsc.org Investigations into doped this compound systems highlight highly efficient energy transfer processes, which are indicative of the material's potential for bright luminescence. For instance, in this compound nanowires co-doped with Cerium (Ce³⁺) and Terbium (Tb³⁺), the calculated energy transfer efficiency from the sensitizer (B1316253) (Ce³⁺) to the activator (Tb³⁺) has been reported to be over 80%. scispace.com This high efficiency is attributed to the low lattice phonon energy of the fluoride host matrix. scispace.com

Cathodoluminescence (CL) Characterization

Cathodoluminescence studies of this compound reveal its response to high-energy electron beam excitation, which is distinct from photoluminescence (PL) where excitation is caused by photons. scispace.com Pure, undoped this compound nanowires exhibit a broad visible emission spectrum under an electron beam, even when they show no significant PL. scispace.com This CL emission is initiated by a cascade of secondary electrons that excite the host lattice. scispace.com

When doped with rare-earth ions, the CL spectra are dominated by emissions characteristic of the dopants. In nanowires co-doped with Ce³⁺, Tb³⁺, and Sm³⁺, the CL spectra show strong emission lines corresponding to the electronic transitions within these ions. rsc.org The tunable visible emission from these doped nanowires suggests their potential application in the detection of high-energy radiation. rsc.orgresearchgate.net The luminescence mechanism in CL differs from PL due to the much higher energy of the exciting electrons (e.g., 10 kV) compared to photons (e.g., 4-6 eV), leading to different emission characteristics. scispace.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

While specific XPS studies on this compound are not prominently available in the reviewed literature, XPS is a powerful surface-sensitive analytical technique that would be used to determine its elemental composition and the chemical states of its constituent atoms.

An XPS analysis of this compound would involve irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons. The resulting spectrum would show peaks corresponding to the core-level electrons of each element present.

Expected Core-Level Analysis for BaGeF₆:

Element Core Level Expected Information
Barium Ba 3d The binding energy of the Ba 3d peaks would confirm the presence of Barium and its +2 oxidation state. The Ba 3d region typically shows well-separated spin-orbit components (3d₅/₂ and 3d₃/₂).
Germanium Ge 3d Analysis of the Ge 3d peak would verify the presence of Germanium and its expected +4 oxidation state within the [GeF₆]²⁻ octahedra.

This analysis provides quantitative elemental ratios and confirms the stoichiometry and purity of the compound's surface.

Energy Transfer Mechanisms in Doped Systems

Doping this compound with rare-earth ions allows for the creation of phosphors with tunable light emission. The underlying principle governing this tunability is the non-radiative energy transfer between different dopant ions.

Sensitization and Activator Ion Interactions (e.g., Ce³⁺-Tb³⁺-Sm³⁺, Tb³⁺-Eu³⁺)

In co-doped systems, a sensitizer ion absorbs excitation energy and efficiently transfers it to an activator ion, which then luminesces. This process is well-documented in this compound nanowires. rsc.orgmdpi.com

Ce³⁺-Tb³⁺-Sm³⁺ System: In this tri-doped system, Ce³⁺ acts as the primary sensitizer. rsc.org When excited by UV light (e.g., 254 nm), Ce³⁺ absorbs the energy and transfers it non-radiatively to Tb³⁺ ions. scispace.com This results in the characteristic green emission from Tb³⁺ (from ⁵D₄ → ⁷Fⱼ transitions). scispace.com If Sm³⁺ is also present, a subsequent energy transfer can occur from the excited Tb³⁺ ions to the Sm³⁺ ions, leading to orange-red emission (from ⁴G₅/₂ → ⁶Hⱼ transitions). scispace.com By carefully controlling the doping concentrations, the emission color can be tuned. The photoluminescence spectra show that as the concentration of Tb³⁺ increases, the emission from Ce³⁺ decreases, indicating efficient energy transfer. scispace.com

Tb³⁺-Eu³⁺ System: The energy transfer from Tb³⁺ to Europium (Eu³⁺) is another well-established interaction used to generate red light, as the green emission from Tb³⁺ can excite Eu³⁺. While this specific interaction has been detailed in other host materials, the principle of Tb³⁺ acting as a sensitizer for Eu³⁺ is a common strategy in phosphor design.

The efficient energy transfer bridges created between these ions in the this compound host are key to tailoring its luminescent properties for applications like solid-state lighting. rsc.orgmdpi.com

Critical Energy Transfer Distance Calculations

The efficiency of non-radiative energy transfer is highly dependent on the distance between the sensitizer (donor) and the activator (acceptor). The critical energy transfer distance (R₀) is defined as the distance at which the probability of energy transfer is equal to the probability of the donor's radiative decay (i.e., 50% transfer efficiency).

The value of R₀ can be calculated using Förster's theory for dipole-dipole interaction, which is a primary mechanism for energy transfer in rare-earth doped phosphors. The formula is given by:

R₀⁶ = 0.625 × 10²⁸ × (ηₐ / n⁴) × ∫ fₛ(E) σₐ(E) dE / E⁴

ParameterDescription
ηₐ Quantum yield of the donor's fluorescence.
n Refractive index of the host medium.
∫ fₛ(E) σₐ(E) dE / E⁴ The spectral overlap integral between the donor's emission spectrum (fₛ(E)) and the acceptor's absorption cross-section (σₐ(E)) over energy (E).

A larger spectral overlap and higher donor quantum yield result in a larger R₀, allowing for efficient energy transfer over greater distances. While specific calculations for R₀ in doped this compound are not detailed in the available literature, this calculation is fundamental to optimizing dopant concentrations for maximum luminescence. If the calculated distance is less than 5 Å, the energy transfer is typically dominated by an exchange interaction mechanism rather than a multipolar interaction.

Role of Crystal Field Splitting on Luminescence Emissions

The host crystal lattice plays a crucial role in determining the luminescent properties of the dopant ions. rsc.org The electric field generated by the surrounding ligands (the crystal field) perturbs the energy levels of the dopant ion, causing them to split. This phenomenon, known as crystal field splitting, directly influences the absorption and emission spectra. rsc.org

In this compound, when a Ce³⁺ ion is introduced, it substitutes a Ba²⁺ ion. rsc.org The Ba²⁺ site has an octahedral symmetry (D₃d point symmetry). rsc.org The crystal field created by the six surrounding fluoride ions causes the 4f ground state of the Ce³⁺ ion to split into two levels: ²F₅/₂ and ²F₇/₂. rsc.org Similarly, the excited 5d state also splits. Transitions between these split energy levels are responsible for the broad, asymmetric emission band observed in Ce³⁺-doped this compound. rsc.org The extent of this splitting, and thus the precise position and shape of the emission band, is dictated by the local symmetry and the strength of the crystal field at the dopant site. rsc.org

Non-radiative Quenching Processes in this compound

Non-radiative quenching processes are crucial in determining the luminescence efficiency of this compound (BaGeF₆). These processes compete with radiative decay, providing pathways for excited states to return to the ground state without the emission of photons. The primary non-radiative mechanisms in this material involve multi-phonon relaxation and thermal quenching, which are intrinsically linked to the vibrational properties of the BaGeF₆ host lattice.

Multi-phonon Relaxation

Multi-phonon relaxation is a process where the energy difference between an excited electronic state and a lower-lying state is bridged by the simultaneous emission of multiple phonons (lattice vibrations). The probability of this non-radiative process is highly dependent on the energy gap to the next lowest level and the phonon energy of the host material.

Fluoride materials, including this compound, are known for their relatively low phonon energies. This characteristic is advantageous for luminescence applications as it reduces the probability of non-radiative quenching compared to oxide or other halide hosts. A lower phonon energy means that a larger number of phonons are required to span a given energy gap, making the multi-phonon relaxation process less probable.

ModeSymmetryDescriptionActivity
ν₁A₁gSymmetric Ge-F stretchRaman
ν₂EgSymmetric Ge-F stretchRaman
ν₃T₁uAsymmetric Ge-F stretchInfrared
ν₄T₁uAsymmetric F-Ge-F bendInfrared
ν₅T₂gAsymmetric F-Ge-F bendRaman
ν₆T₂uAsymmetric F-Ge-F bendInactive

The rate of multi-phonon relaxation is a significant factor in the quenching of luminescence from dopant ions within the BaGeF₆ host. For an excited dopant ion, the energy can be non-radiatively transferred to the lattice through the excitation of these vibrational modes.

Thermal Quenching

Thermal quenching is the reduction of luminescence intensity with increasing temperature. This phenomenon is a major consideration for the practical application of phosphors, especially in high-power devices like LEDs where operating temperatures can be elevated. In BaGeF₆, particularly when doped with activators like Mn⁴⁺, thermal quenching is an important non-radiative process.

Studies on Mn⁴⁺-doped BaGeF₆ have shown that it exhibits good thermal stability, retaining a significant portion of its luminescence intensity at higher temperatures. For instance, BaGeF₆:Mn⁴⁺ can maintain 42.5% of its room temperature luminescence intensity at 448 K. This indicates a relatively high activation energy for the thermal quenching process in this host.

The mechanism of thermal quenching often involves the thermal activation of a crossover from an excited state to the ground state potential energy surface via a non-radiative pathway. The energy required for this process is the activation energy (ΔE).

MaterialActivatorQuenching Temperature (T₅₀)Activation Energy (ΔE)
BaGeF₆Mn⁴⁺~448 K (42.5% intensity)Not explicitly stated

The quenching process in doped BaGeF₆ is influenced by the interaction between the electronic states of the dopant and the phonon modes of the host lattice. As temperature increases, the increased phonon population can facilitate non-radiative transitions, leading to a decrease in the observed luminescence lifetime and intensity.

Defect- and Impurity-Related Quenching

Non-radiative recombination can also occur at defect sites within the crystal lattice or in the presence of quenching impurities. These defects and impurities can introduce energy levels within the bandgap of BaGeF₆, acting as traps for charge carriers. The energy from the excited state can be transferred to these sites and then dissipated non-radiatively, for example, through lattice vibrations. The synthesis method and purity of the starting materials are critical in minimizing these extrinsic quenching pathways to maximize the luminescence efficiency of this compound.

Theoretical and Computational Studies on Barium Hexafluorogermanate

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the optical and electrical properties of a material. These methods solve quantum mechanical equations to determine the arrangement and energies of electrons within the crystal lattice.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental quantity, making calculations more computationally tractable. The core of DFT lies in the exchange-correlation (xc) functional, which approximates the quantum mechanical effects of exchange and correlation.

The selection of an appropriate functional is critical for obtaining accurate predictions. For solids, the Perdew-Burke-Ernzerhof functional revised for solids (PBEsol) is often a preferred choice within the Generalized Gradient Approximation (GGA) family. PBEsol is specifically designed to improve upon the standard PBE functional for calculating the equilibrium properties of densely packed solids and their surfaces. researchgate.net Comparative studies on fluoride (B91410) and oxyfluoride compounds have shown that PBEsol consistently provides accurate structural properties. arxiv.orgaps.org While standard GGAs are known for underestimating band gaps, PBEsol provides a reliable foundation for structural and ground-state property calculations. researchgate.netaps.org

Band structure computations reveal the relationship between the momentum and energy of electrons in a crystalline solid, which are plotted as "bands". The arrangement of these bands and the energy gap between the highest occupied band (valence band) and the lowest unoccupied band (conduction band) determines the material's electronic properties.

For Barium Hexafluorogermanate, direct band structure calculations are not widely reported. However, based on experimental evidence, BaGeF6 is a wide-band-gap insulator. Photoluminescence excitation spectroscopy has determined its energy gap to be approximately 10.9 eV. Computational studies on similar wide-band-gap fluorides, such as Barium Fluoride (BaF2), typically show a large, indirect band gap. researchgate.netiith.ac.in It is a known limitation that standard DFT calculations (using LDA or GGA functionals) tend to underestimate the band gap of semiconductors and insulators. iith.ac.in More advanced and computationally intensive methods, such as hybrid functionals (e.g., HSE06) or many-body perturbation theory (e.g., the GW approximation), are often required to achieve better agreement with experimental band gap values for fluoride compounds. aps.orgresearchgate.net

The Density of States (DOS) is a complementary analysis to the band structure, providing information on the number of available electronic states at each energy level. A projected DOS (PDOS) analysis further decomposes the total DOS, showing the contribution of each atomic orbital (e.g., s, p, d, f) from each element in the compound.

In a hypothetical DOS calculation for BaGeF6, the upper valence band would be expected to be primarily composed of F 2p orbitals, which is a common feature in ionic fluorides. The lower part of the conduction band would likely be formed by a hybridization of Ba, Ge, and F orbitals. This analysis helps in understanding the nature of chemical bonding and interpreting optical absorption spectra, as transitions occur from occupied valence states to unoccupied conduction states. researchgate.net

Phonon Dispersion Calculations

Phonon dispersion calculations are used to study the vibrational modes of a crystal lattice. Phonons are quantized units of these vibrations. The relationship between a phonon's frequency and its wavevector (momentum) is plotted in a phonon dispersion diagram. A key application of these calculations is the assessment of a crystal's dynamical stability. youtube.comyoutube.com If all calculated phonon frequencies are positive across the Brillouin zone, the crystal structure is considered dynamically stable. The presence of imaginary (negative) frequencies indicates a structural instability, suggesting that the crystal would spontaneously distort to a lower-energy configuration. youtube.com

First-Principles Simulations of Structure-Property Correlations

First-principles, or ab initio, simulations are computational methods that rely on the fundamental laws of quantum mechanics to predict material properties without requiring experimental parameters as input. ijrar.org These simulations start with the known crystal structure of the material—for BaGeF6, this is a rhombohedral structure with the space group R-3m. nih.gov

By solving the DFT equations for this structure, a direct correlation can be established between the atomic arrangement and the resulting macroscopic properties. For instance, these simulations can predict:

Structural Properties: Equilibrium lattice parameters, cell volume, and bulk modulus.

Electronic Properties: The electronic band structure and density of states, which determine the material's conductivity and optical absorption characteristics.

Vibrational Properties: Phonon dispersion curves to assess lattice stability and predict thermal properties.

These simulations are invaluable for understanding how modifications to the crystal structure, such as those induced by pressure, strain, or doping, would alter the material's electronic and optical behavior. u-tokyo.ac.jp

Modeling of Doping Effects on Electronic and Optical Properties

Doping, the intentional introduction of impurities into a material, is a common strategy to tailor its properties. This compound has been extensively studied experimentally as a host material for various dopants (activators) to create phosphors for applications like white LEDs. nih.govrsc.orgresearchgate.net

Computational modeling of these doping effects provides insight into how the dopant atoms alter the electronic structure of the BaGeF6 host. The typical approach involves:

Creating a Supercell: A repeating computational model of the BaGeF6 crystal lattice, large enough to accommodate a dopant atom without significant interaction with its periodic images.

Substitution: Replacing a host atom (e.g., Ba²⁺ or Ge⁴⁺) with a dopant ion (e.g., Ce³⁺, Tb³⁺, Sm³⁺).

Recalculation: Performing new electronic structure calculations (DFT) on the doped supercell.

The results of these calculations typically show that the dopant introduces new, localized electronic states within the wide band gap of the BaGeF6 host. These new states are responsible for the characteristic absorption and emission of light, explaining the observed luminescence. youtube.com By calculating the energies of these states, it is possible to predict the color of the emitted light and understand the mechanisms of energy transfer between different dopants, as observed experimentally in co-doped BaGeF6 systems. rsc.orgresearchgate.net

Table 1: Summary of Experimental Luminescence in Doped this compound

Dopant(s)Excitation Wavelength (nm)Observed EmissionApplication/CharacteristicReference
Ce³⁺254, 280Blue (around 336 nm)Acts as a sensitizer (B1316253) for energy transfer. nih.gov
Ce³⁺, Tb³⁺254GreenEfficient energy transfer from Ce³⁺ to Tb³⁺. rsc.orgresearchgate.net
Ce³⁺, Tb³⁺, Sm³⁺254Tunable, including red-orangeEnergy transfer bridges between all three ions. rsc.orgresearchgate.net

Thermodynamic Stability and Phase Transition Behavior

Thermal Analysis Techniques

Thermal analysis techniques are instrumental in elucidating the thermal stability and phase transformations of BaGeF₆. Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are the principal methods employed for these studies.

Thermogravimetric Analysis (TGA) of Barium hexafluorogermanate measures the change in mass of a sample as it is heated over a specific temperature range. TGA studies indicate that BaGeF₆ is thermally stable up to approximately 400°C. Beyond this temperature, the compound begins to exhibit a gradual loss of mass. This weight loss continues until around 600°C, a process attributed to the thermal decomposition of the compound. The primary mechanism of this decomposition is the release of Germanium tetrafluoride (GeF₄) gas, leading to the formation of Barium fluoride (B91410) (BaF₂) as a solid residue. researchgate.net

A summary of the typical TGA data for the decomposition of this compound is presented in the table below.

Temperature Range (°C)Mass ChangeObservation
Ambient - 400NegligibleThermally stable
400 - 600Gradual DecreaseOnset and progression of decomposition
> 600StableDecomposition complete, stable residue

Note: The exact temperatures and rate of mass loss can vary depending on experimental conditions such as heating rate and atmosphere.

Differential Thermal Analysis (DTA) is employed to detect changes in a material's temperature relative to a reference material as both are subjected to a controlled temperature program. For this compound, DTA is crucial in identifying phase transitions. A key finding from DTA studies is the observation of an exothermic peak, which signifies a phase transformation from the rhombohedral crystal structure of BaGeF₆ to the cubic structure of its decomposition product, Barium fluoride (BaF₂). researchgate.net This exothermic event is associated with the energy released during the structural rearrangement of the compound upon decomposition.

While specific Differential Scanning Calorimetry (DSC) data for this compound is not extensively detailed in publicly available literature, this technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC would be instrumental in quantifying the enthalpy changes associated with the phase transitions and decomposition processes observed in DTA and TGA. It could provide precise values for the energy absorbed or released during these transformations, offering deeper thermodynamic insights.

High-Temperature Phase Transitions

At elevated temperatures, this compound undergoes significant structural and chemical changes, leading to the formation of new phases and the release of gaseous byproducts.

The high-temperature treatment of this compound (BGF) results in its decomposition and the subsequent formation of Barium fluoride (BaF₂). This transformation is accompanied by a change in the crystal structure from the initial rhombohedral symmetry of BaGeF₆ to the cubic (specifically, the fluorite crystal structure) of BaF₂. researchgate.net This structural change is a key aspect of the material's high-temperature behavior and is the primary phase transition observed during its thermal decomposition.

BaGeF₆(s) → BaF₂(s) + GeF₄(g)

Pressure-Induced Phase Transitions

The study of materials under high pressure is a crucial field of solid-state science, as pressure can induce significant changes in crystal structure, leading to the formation of new phases with novel properties. mdpi.com While no specific studies on the pressure-induced phase transitions of this compound have been reported, the behavior of analogous compounds, particularly alkaline earth fluorides and other hexafluoride compounds, can provide a predictive framework for its potential high-pressure behavior.

High-pressure studies on alkaline earth fluorides like calcium fluoride (CaF₂), strontium fluoride (SrF₂), and barium fluoride (BaF₂) have revealed a series of structural transformations. princeton.educonfex.comcarnegiescience.edu For instance, these compounds, which adopt the fluorite structure at ambient pressure, transform to the cotunnite-type structure at pressures below 10 GPa. princeton.educarnegiescience.edu At even higher pressures, further transitions to structures like the Ni₂In-type have been observed for CaF₂ and SrF₂. princeton.educarnegiescience.edu

Given that BaGeF₆ contains barium, its high-pressure behavior might be influenced by the trends observed in other barium-containing compounds. Research on other hexafluoride compounds, such as LiPF₆, has also shown that pressure can induce changes in the crystal structure, primarily accommodated by the tilting of the corner-shared octahedra. osti.gov

It is plausible that under the application of high pressure, this compound could undergo phase transitions characterized by changes in the arrangement of the Ba²⁺ cations and [GeF₆]²⁻ anions, potentially leading to denser and more coordinated crystal structures. Techniques such as high-pressure X-ray diffraction and Raman spectroscopy would be essential to experimentally determine the phase diagram of BaGeF₆ under pressure.

Table 2: Predicted Behavior of this compound Under High Pressure (Based on Analogous Compounds)

Pressure RangePredicted BehaviorAnalogous Compounds
Moderate PressurePotential for structural distortion, tilting of [GeF₆]²⁻ octahedra.LiPF₆ osti.gov
High PressurePossible phase transition to a more densely packed crystal structure.CaF₂, SrF₂, BaF₂ princeton.educonfex.comcarnegiescience.edu

Note: The information in this table is predictive and based on the behavior of structurally similar compounds. Experimental verification for BaGeF6 is required.

Advanced Functionalization and Materials Integration

Incorporation into Composite Materials

While barium hexafluorogermanate possesses properties that could be beneficial in composite materials, such as in optical or electronic applications, a review of the current scientific literature reveals a notable lack of specific research on its incorporation as a filler or reinforcement phase in composite matrices. This compound is primarily studied as a host material for dopants in luminescent applications rather than as a component in traditional polymer, ceramic, or metal matrix composites. Future research may explore its potential in this area.

Surface Modification Techniques

The functionalization of a material's surface is crucial for its integration into various systems, improving compatibility and performance. However, there is a significant gap in the scientific literature regarding specific surface modification techniques applied directly to this compound. Research on related compounds, such as other barium salts, involves methods like silane (B1218182) coupling agents or adsorption of organic molecules to alter surface properties. Still, dedicated studies on the surface functionalization of this compound have not been prominently reported.

Nanoscale Confinement Effects on Properties (e.g., Nanowires)

Confining this compound to the nanoscale, particularly in the form of one-dimensional nanostructures like nanowires, has been shown to significantly alter and enhance its properties. These changes are primarily attributed to the high aspect ratio and large surface-area-to-volume ratio inherent to nanomaterials.

Research has demonstrated the successful synthesis of rare-earth-doped this compound (BaGeF6) nanowires via a solvothermal route. rsc.orgrsc.org These nanowires exhibit a uniform morphology with an average diameter of approximately 58 nm and lengths ranging from 50 to 100 µm, resulting in a very high aspect ratio. rsc.org X-ray diffraction analysis confirms the one-dimensional growth of a pure crystalline BaGeF6 structure, free from impurity phases. rsc.orgresearchgate.net

The primary impact of this nanoscale confinement is observed in the material's luminescent characteristics. When doped with rare-earth ions such as Cerium (Ce3+), Terbium (Tb3+), and Samarium (Sm3+), these nanowires become highly efficient phosphors. rsc.orgrsc.org The confinement facilitates efficient energy transfer between the dopant ions, leading to tunable visible light emission. rsc.org A standout feature of these nanowires is their exceptionally fast photoluminescence decay time, which is in the sub-nanosecond range, marking one of the shortest decay times recorded for inorganic scintillators. rsc.orgresearchgate.net This rapid response is a direct consequence of the nanoscale architecture.

Furthermore, the high surface area of the nanowires makes their luminescence sensitive to the surrounding environment. Studies have shown that the photoluminescence of these nanowires can be quenched by the presence of hydrogen peroxide (H2O2), enabling their use as high-sensitivity chemical sensors. rsc.orgrsc.orgresearchgate.net The cathodoluminescence (CL) emissions of these nanowires also suggest their potential for use in detecting high-energy radiation. rsc.orgrsc.orgresearchgate.net

Table 1: Properties of this compound Nanowires

PropertyValue / DescriptionReference
Synthesis Method Solvothermal rsc.orgrsc.org
Morphology Uniform Nanowires rsc.orgresearchgate.net
Average Diameter 58 nm rsc.org
Length 50–100 µm rsc.org
Crystallinity Crystalline, no impurity phases rsc.orgrsc.orgresearchgate.net
Key Feature Sub-nanosecond luminescence decay time rsc.orgresearchgate.net
Application High-sensitivity H2O2 detection, high-energy radiation detection rsc.orgrsc.org

Development of High-Purity Materials for Specific Applications

One of the prominent methods is the hydrothermal synthesis route. This technique has been successfully employed to create Mn4+-doped BaGeF6, an efficient red phosphor. rsc.org In a typical process, precursors like barium carbonate (BaCO3) and germanium dioxide (GeO2) are reacted in a hydrofluoric acid (HF) solution with a manganese source, such as potassium permanganate (B83412) (KMnO4), under controlled temperature and pressure in an autoclave. rsc.org The synthesis conditions, including precursor concentration, HF concentration, reaction temperature, and time, are meticulously controlled to optimize the purity, crystal structure, and morphology of the final product, which directly impacts its photoluminescent properties. rsc.org The resulting high-purity BaGeF6:Mn4+ micro-rods can efficiently absorb blue light and emit sharp, narrow-band red light, making them ideal for improving the color rendering index of WLEDs. rsc.orgnih.gov

Another effective method for producing high-purity nanostructures is the solvothermal method , which is similar to the hydrothermal method but uses an organic solvent instead of water. This route has been used to synthesize rare-earth-doped BaGeF6 nanowires with uniform morphology and without any crystalline impurities. rsc.orgscispace.com The process often involves a microemulsion system with a surfactant to control the growth and morphology of the nanowires. rsc.orgscispace.com The absence of impurity phases is confirmed through techniques like X-ray diffraction, which is crucial for achieving the desired optical properties, such as the fast decay times and efficient energy transfer observed in these materials. rsc.org

The production of these high-purity materials is essential for applications in solid-state lighting, where they contribute to creating warmer white light with better color quality, and in scintillators and sensors, where purity ensures reliable and sensitive detection. rsc.orgrsc.org

Table 2: Synthesis Parameters for High-Purity this compound

Synthesis MethodPrecursorsKey ParametersProductApplicationReference
Hydrothermal BaCO3, GeO2, KMnO4, HFTemperature: ~180°C; Time: ~8 hoursMn4+-doped BaGeF6 micro-rodsRed phosphor for WLEDs rsc.org
Solvothermal Barium source, Germanium source, Rare-earth dopants, Surfactant (CTAB)Microemulsion systemRare-earth-doped BaGeF6 nanowiresFast scintillators, Chemical sensors rsc.orgscispace.com

Emerging Applications and Future Research Directions

Luminescent Materials and Phosphor Development

The development of luminescent materials is a significant area of research for barium hexafluorogermanate, primarily due to the ability of its host lattice to accommodate various dopant ions that produce visible light upon excitation. Fluorides are considered promising host materials for optical applications because of their high quantum efficiency, large optical-transmission domain, and lower phonon energies, which reduce the likelihood of non-radiative energy loss. scispace.comnih.govresearchgate.net

This compound has been identified as a valuable host material for phosphors used in white light-emitting diodes (WLEDs). Specifically, when doped with manganese(IV) (Mn4+), BaGeF6 acts as an efficient red-light emitting phosphor. scispace.comresearchgate.net This is crucial for developing "warm white" LEDs, which require a red component to balance the blue light from the LED chip and the yellow light from other phosphors. Research has shown that combining a blue Gallium Nitride (GaN) chip with a mixture of red-emitting BaGeF6:Mn4+ and a commercial yellow-emitting Yttrium Aluminum Garnet (YAG:Ce3+) phosphor can produce a warm white light with a low correlated color temperature (CCT) of 4766 K and a high color rendering index (CRI) of 86.3. scispace.comresearchgate.net

Scintillators are materials that absorb high-energy radiation (like X-rays and gamma rays) and convert that energy into pulses of light, which can then be detected. hellma-materials.com this compound, particularly in its nanostructured form, shows significant promise for this application. Studies on BaGeF6 nanowires co-doped with rare-earth ions such as Cerium (Ce3+), Terbium (Tb3+), and Samarium (Sm3+) have demonstrated notable photoluminescent (PL) and cathodoluminescent (CL) properties. scispace.comnih.govresearchgate.netrsc.org

A key finding is the material's exceptionally fast decay time. The visible luminescence from these doped nanowires decays on a subnanosecond timescale, which is among the shortest decay times recorded for inorganic scintillators. scispace.comresearchgate.netrsc.orgosti.gov This rapid response is highly desirable for applications requiring precise timing and high count rates in the detection of high-energy radiation. nih.gov The cathodoluminescence observed from BaGeF6 nanowires further confirms their potential for use in detecting high-energy radiation. scispace.comresearchgate.netrsc.org

Optical Components and Devices

The intrinsic properties of fluoride (B91410) materials make them suitable for a range of optical applications. scispace.com this compound is utilized in the manufacturing of various optical components. samaterials.com Its utility stems from the characteristics common to fluoride materials, including a wide optical transmission range, high resistivity, and high quantum efficiency. scispace.comnih.govresearchgate.net These features are advantageous for creating components like lenses, windows, and prisms, particularly for applications in the ultraviolet (UV) and infrared (IR) spectra.

Potential in Catalysis Research

This compound is also listed as a material with applications in catalysis. samaterials.com While specific research into the catalytic activity of BaGeF6 is an emerging field, the potential is suggested by studies on related complex oxide structures, such as barium hexa-aluminates, which have been investigated for the catalytic combustion of natural gas due to their high thermal stability. researchgate.net The stable crystal structure of barium-based compounds makes them candidates for catalysts that can withstand high operating temperatures.

Future Prospects in Advanced Materials Science

The exploration of this compound is expanding, with future research focused on tailoring its properties through precise chemical modifications to create novel, high-performance materials.

A significant avenue of future research lies in the exploration of new doping elements and co-dopant combinations within the BaGeF6 host lattice. The ability to alter the material's luminescent properties by introducing specific ions is a key area of investigation. Research has already demonstrated that the emission spectrum of BaGeF6 can be precisely tuned by co-doping with rare-earth elements. nih.gov

For instance, co-doping with Ce3+ and Tb3+ produces green luminescence, while the addition of Sm3+ to this combination (Ce3+/Tb3+/Sm3+) shifts the emission to the red region of the spectrum. scispace.comresearchgate.netrsc.org This tunability is achieved through efficient energy transfer between the dopant ions within the host material. scispace.comresearchgate.netrsc.org The investigation of other rare-earth and transition metal ions as dopants could lead to the development of phosphors with unique spectral characteristics for specialized applications in lighting, displays, and sensing.

Table of Dopants and Co-Dopants in this compound

Dopant / Co-dopant CombinationHost Material FormResulting Luminescence ColorNoted ApplicationSource
Mn4+Bulk/MicroparticlesRedWarm White LEDs scispace.comresearchgate.net
Ce3+ / Tb3+NanowiresGreenLuminescent Materials scispace.comresearchgate.netrsc.org
Ce3+ / Tb3+ / Sm3+NanowiresRedLuminescent Materials scispace.comresearchgate.netrsc.org

Investigation of Ferroelectric or Multiferroic Properties by Analogy with other Hexaferrites

A significant area of future research for this compound lies in the potential investigation of its ferroelectric or multiferroic properties. This line of inquiry is largely prompted by analogy with a class of materials known as hexaferrites. Multiferroic materials are notable compounds where magnetic and ferroelectric orders coexist, which has drawn considerable interest from both a fundamental science and practical application perspective. americanelements.comnih.gov

Magnetoelectric multiferroics, specifically, are materials that exhibit coupled electric and magnetic dipoles. nih.gov This coupling allows for the manipulation of magnetic properties with an external electric field, or conversely, the manipulation of electric properties with an external magnetic field. americanelements.com This magnetoelectric effect opens up new possibilities for technologies like spintronics and novel functional devices. americanelements.comfrontiersin.org

Recent research has focused on the magnetoelectric effect in certain types of hexagonal ferrites, positioning them as potential single-phase multiferroic materials. americanelements.comnih.govnih.gov The specific magnetic spin arrangement under certain conditions has been identified as a key factor for the emergence of magnetoelectric phases in these hexaferrites. nih.govnih.gov Given the structural similarities that can be drawn between different hexagonal compounds, it is hypothesized that this compound could be investigated for similar phenomena. Future research could explore whether specific crystalline phases or doped versions of BaGeF6 exhibit the necessary conditions for ferroelectric or multiferroic behavior, analogous to the properties observed in Y-type and Z-type hexaferrites. frontiersin.orgprecedenceresearch.com

Tailoring Morphology for Enhanced Performance

Altering the morphology of a material at the nanoscale is a powerful strategy to significantly modify its properties and enhance its performance for specific applications. For this compound, research has demonstrated that its luminescent properties can be substantially changed by preparing it as a nanomaterial. researchgate.net Specifically, high luminescence has been noted in nanosized structures with high aspect ratios, such as nanowires, nanorods, and nanofibers. mdpi.com These elongated structures can guide the emission to a detector more efficiently than bulk crystalline forms. mdpi.com

In one study, rare-earth-doped this compound (BaGeF6) nanowires were successfully produced via a solvothermal route. mdpi.com This method yielded nanowires with a uniform morphology and size distribution. mdpi.com X-ray diffraction analysis confirmed the one-dimensional growth of the crystalline BaGeF6 structure without impurity phases. mdpi.com When doped with ions like Ce³⁺, Tb³⁺, and Sm³⁺, these nanowires exhibit tunable visible luminescence under UV excitation, with an efficient energy transfer between the dopant ions. mdpi.com Notably, the visible luminescence from these tailored nanowires shows a decay time in the sub-nanosecond range, which is among the shortest recorded for inorganic scintillators. mdpi.com This demonstrates that by controlling the morphology at the nanoscale and combining it with strategic doping, the performance of this compound as a material for optical applications can be significantly enhanced. researchgate.netmdpi.com

Integration into Hybrid Material Systems

The integration of functional inorganic compounds into larger material systems is a common strategy to create advanced composites with tailored properties. While research into hybrid systems specifically incorporating this compound is still an emerging field, parallels can be drawn from extensive work on composite materials made with analogous compounds like barium hexaferrite (BaFe12O19).

Barium hexaferrite nanoparticles have been successfully integrated as functional fillers into various polymer matrices to create novel composites. For instance, they have been dispersed in an acrylonitrile butadiene styrene (ABS) matrix to fabricate magnetic polymer composites suitable for the additive manufacturing of rare-earth-free magnets. They have also been embedded within polyvinyl alcohol (PVA) based films to develop materials for electromagnetic interference (EMI) shielding.

Drawing from these examples, a promising future research direction for this compound is its incorporation into hybrid materials. BaGeF6, particularly in its tailored nanostructured forms like nanowires, could be embedded within polymer, glass, or ceramic matrices. Such composites could potentially leverage the unique optical properties of BaGeF6, such as its fast scintillation, for applications in radiation detection or optical sensors. For example, BaGeF6 nanowires could be integrated into transparent polymers to create flexible and efficient scintillating materials. The development of these hybrid systems will depend on achieving a homogeneous dispersion of the BaGeF6 filler within the matrix and ensuring strong interfacial bonding to effectively transfer the desired properties to the final composite material.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula BaGeF6
Molar Mass 323.947 g·mol−1 wikipedia.org
Appearance White crystals wikipedia.org
Density 4.56 g/cm³ wikipedia.org
Melting Point 665 °C wikipedia.org

Q & A

Q. How is barium hexafluorogermanate synthesized, and what analytical techniques are critical for verifying its purity?

this compound is typically synthesized via anion metathesis reactions, such as combining barium chloride (BaCl₂) with a soluble hexafluorogermanate salt (e.g., Na₂GeF₆) in aqueous or non-aqueous media. Key steps include:

  • Precipitation control : Adjusting pH and temperature to optimize crystal growth.
  • Purification : Repeated washing with anhydrous solvents to remove hygroscopic impurities.
  • Characterization : Use X-ray diffraction (XRD) to confirm phase purity and hexagonal symmetry (space group P321) , coupled with thermogravimetric analysis (TGA) to assess thermal stability (decomposition observed at 40°C) .

Table 1: Key Characterization Parameters

TechniqueParametersObserved Data
XRDLattice constantsa = 9.0583(2) Å, c = 5.1088 Å
TGADecomposition onset40°C (mass loss due to H₂O/CN release)

Q. What methods are used to resolve contradictions in crystallographic data for this compound?

Discrepancies in lattice parameters or symmetry assignments often arise from sample hydration or impurities. Methodological solutions include:

  • In situ XRD : Conduct measurements under inert atmospheres to prevent hydration .
  • Rietveld refinement : Compare experimental XRD patterns with reference data (e.g., ICSD database codes for Na₂GeF₆ analogs) to resolve peak overlaps .
  • Complementary spectroscopy : Pair XRD with Raman spectroscopy to confirm Ge-F bonding (peaks ~600–700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling address discrepancies between experimental and theoretical properties of this compound?

Density functional theory (DFT) calculations are used to:

  • Predict electronic structure (e.g., bandgap, Ge-F bond polarization) and compare with experimental XPS data.
  • Simulate thermal decomposition pathways, resolving contradictions in TGA/DSC results .
  • Benchmark against high-resolution XRD datasets to validate lattice dynamics .

Example Workflow :

  • Optimize crystal structure using VASP or Quantum ESPRESSO.
  • Calculate phonon dispersion to assess thermal stability.
  • Validate with experimental IR/Raman spectra .

Q. What strategies mitigate challenges in studying host-guest interactions of this compound in metal-organic frameworks (MOFs)?

this compound’s hygroscopicity complicates its integration into MOFs. Recommended approaches:

  • Inert synthesis : Use Schlenk-line techniques to prevent hydrolysis during MOF assembly .
  • Adsorption studies : Perform gas/vapor sorption experiments (e.g., N₂ at 77 K) to evaluate pore accessibility and stability.
  • Synchrotron XRD : Resolve structural changes during guest inclusion (e.g., ethylene purification applications) .

Q. How can this compound’s optical properties be exploited for quantum technologies?

Preliminary studies suggest potential in:

  • Quantum ion traps : Ba²⁺ ions paired with Yb³⁺ or Sr²⁺ for qubit arrays (tested via laser spectroscopy and ion mobility measurements) .
  • Infrared optics : Thin-film deposition (e.g., pulsed laser deposition) to assess transparency in the 2–5 µm range .

Methodological Best Practices

  • Reproducibility : Document synthesis conditions (e.g., humidity, solvent purity) in supplemental materials, adhering to IUPAC reporting standards .
  • Data validation : Cross-reference experimental XRD/TGA data with ICSD and NIST entries .

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